molecular formula C15H26N2S B12495279 N,N-diethyl-N'-[4-(methylsulfanyl)benzyl]propane-1,3-diamine

N,N-diethyl-N'-[4-(methylsulfanyl)benzyl]propane-1,3-diamine

Cat. No.: B12495279
M. Wt: 266.4 g/mol
InChI Key: QISSGZCKABHJRB-UHFFFAOYSA-N
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Description

N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine: is an organic compound with the molecular formula C15H26N2S . This compound is characterized by the presence of a benzyl group substituted with a methylsulfanyl group and a propane-1,3-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(methylsulfanyl)benzyl chloride and N,N-diethylpropane-1,3-diamine.

    Reaction: The 4-(methylsulfanyl)benzyl chloride is reacted with N,N-diethylpropane-1,3-diamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is carried out in an organic solvent like dichloromethane or toluene at a temperature range of 25-50°C.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to mix the starting materials.

    Continuous Flow Systems: Employing continuous flow systems to maintain consistent reaction conditions.

    Automated Purification: Utilizing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyl group can be reduced to form the corresponding alkane.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

    Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular functions.

Comparison with Similar Compounds

  • N,N-dimethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine
  • N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]ethane-1,2-diamine
  • N,N-diethyl-N’-[4-(methylsulfanyl)phenyl]propane-1,3-diamine

Comparison:

  • Structural Differences: The presence of different alkyl groups or variations in the diamine backbone.
  • Chemical Properties: Differences in reactivity and stability due to structural variations.
  • Applications: Unique applications based on specific chemical properties, such as solubility and binding affinity.

N,N-diethyl-N’-[4-(methylsulfanyl)benzyl]propane-1,3-diamine stands out due to its specific combination of functional groups, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H26N2S

Molecular Weight

266.4 g/mol

IUPAC Name

N',N'-diethyl-N-[(4-methylsulfanylphenyl)methyl]propane-1,3-diamine

InChI

InChI=1S/C15H26N2S/c1-4-17(5-2)12-6-11-16-13-14-7-9-15(18-3)10-8-14/h7-10,16H,4-6,11-13H2,1-3H3

InChI Key

QISSGZCKABHJRB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CC=C(C=C1)SC

Origin of Product

United States

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